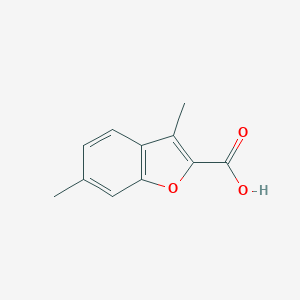

3,6-Dimethyl-1-benzofuran-2-carboxylic acid

Description

BenchChem offers high-quality 3,6-Dimethyl-1-benzofuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dimethyl-1-benzofuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,6-dimethyl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-3-4-8-7(2)10(11(12)13)14-9(8)5-6/h3-5H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBLVHFNRPEBDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(O2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400057 |

Source

|

| Record name | 3,6-dimethyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16820-37-4 |

Source

|

| Record name | 3,6-dimethyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dimethyl-1-benzofuran-2-carboxylic acid (CAS No. 16820-37-4) is a member of the benzofuran class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[1] This guide provides a detailed examination of its chemical properties, a plausible synthetic route, and its potential reactivity, framed within the context of drug discovery and development. While specific experimental spectral data for this exact derivative is not extensively documented in public literature, this document synthesizes available data from closely related analogues and predictive models to offer a robust scientific overview.

Introduction and Molecular Overview

The benzofuran nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. Derivatives of benzofuran-2-carboxylic acid, in particular, are recognized for a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Recent studies have highlighted substituted benzofuran-2-carboxylic acids as potent inhibitors of Pim-1 kinase, a target of interest in oncology. The title compound, 3,6-Dimethyl-1-benzofuran-2-carboxylic acid, features methyl substitutions at the C3 and C6 positions. These substitutions are anticipated to enhance lipophilicity, potentially influencing the compound's pharmacokinetic profile and its interaction with biological targets.[1] Its classification as a "Protein Degrader Building Block" by some suppliers suggests its potential utility in the development of novel therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[2]

dot graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000]; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10, fontname="sans-serif"];

} enddot Figure 1: Structure of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid.

Physicochemical and Predicted Properties

A summary of the known and predicted physicochemical properties is essential for experimental design, including solubility testing, reaction setup, and purification strategies.

| Property | Value | Source |

| CAS Number | 16820-37-4 | [2][3] |

| Molecular Formula | C₁₁H₁₀O₃ | [2][3] |

| Molecular Weight | 190.19 g/mol | [1] |

| Appearance | Light brown to brown solid | [3] |

| Melting Point | 220 °C (with decomposition) | [3] |

| Boiling Point (Predicted) | 342.6 ± 37.0 °C | [3] |

| Density (Predicted) | 1.256 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.98 ± 0.30 | [3] |

| Storage | Room temperature | [2] |

Proposed Synthesis Protocol

While various methods exist for benzofuran synthesis, a highly convergent and reliable approach for this class of compounds is the Perkin rearrangement of a corresponding 3-halocoumarin.[4] This method is advantageous due to its efficiency and the commercial availability of starting materials. A microwave-assisted variant has been shown to dramatically reduce reaction times.[2]

The proposed synthesis would begin with 4-methylphenol, proceeding through a Pechmann condensation to form the necessary coumarin intermediate, followed by halogenation and the final Perkin rearrangement.

Step-by-Step Experimental Protocol:

Part 1: Synthesis of 3-Bromo-4,7-dimethylcoumarin (Intermediate)

-

Pechmann Condensation:

-

To a flask cooled in an ice bath, slowly add concentrated sulfuric acid (e.g., 25 mL) to 4-methylphenol (0.1 mol).

-

With vigorous stirring, add ethyl acetoacetate (0.1 mol) dropwise, maintaining the temperature below 10 °C.

-

After addition, allow the mixture to warm to room temperature and stir for 18-24 hours.

-

Pour the reaction mixture carefully onto crushed ice. The resulting precipitate (4,7-dimethylcoumarin) is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

-

-

Bromination:

-

Dissolve the dried 4,7-dimethylcoumarin (1 eq.) in a suitable solvent such as acetonitrile.

-

Add N-bromosuccinimide (NBS) (1.1 eq.) to the solution.

-

Heat the reaction mixture under reflux (or in a microwave reactor at ~80 °C for an expedited reaction) and monitor by TLC until the starting material is consumed.[2]

-

Cool the reaction mixture and remove the solvent under reduced pressure. The crude product, 3-Bromo-4,7-dimethylcoumarin, can be purified by column chromatography or recrystallization.

-

Part 2: Synthesis of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid

-

Perkin Rearrangement:

-

Dissolve the 3-Bromo-4,7-dimethylcoumarin intermediate (1 eq.) in ethanol.

-

Add an aqueous solution of sodium hydroxide (e.g., 2-3 M, 3-4 eq.).

-

Heat the mixture to reflux for 3-5 hours. For a microwave-assisted reaction, heat at approximately 80 °C for 5-10 minutes.[2] The reaction involves a base-catalyzed ring fission followed by an intramolecular nucleophilic attack to form the benzofuran ring.[2]

-

-

Work-up and Purification:

-

After cooling, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or ethyl acetate to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using concentrated hydrochloric acid.

-

The target compound, 3,6-Dimethyl-1-benzofuran-2-carboxylic acid, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR (in DMSO-d₆, 400 MHz):

-

δ ~13.0 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.

-

δ ~7.6 ppm (s, 1H): Aromatic proton at the C7 position. The singlet nature arises from the lack of adjacent protons.

-

δ ~7.4 ppm (d, 1H): Aromatic proton at the C4 position, likely showing a doublet due to coupling with the C5 proton.

-

δ ~7.1 ppm (d, 1H): Aromatic proton at the C5 position, appearing as a doublet coupled to the C4 proton.

-

δ ~2.4 ppm (s, 3H): Singlet for the methyl protons at the C6 position on the benzene ring.

-

δ ~2.3 ppm (s, 3H): Singlet for the methyl protons at the C3 position on the furan ring.

Predicted ¹³C NMR (in DMSO-d₆, 100 MHz):

-

δ ~162 ppm: Carboxylic acid carbonyl carbon (C=O).

-

δ ~154 ppm: C7a (carbon at the fusion of the two rings, attached to oxygen).

-

δ ~145 ppm: C2 (carbon bearing the carboxylic acid).

-

δ ~135 ppm: C6 (carbon with methyl group).

-

δ ~128-130 ppm: Quaternary carbons (C3a, C3).

-

δ ~125 ppm: C4.

-

δ ~122 ppm: C5.

-

δ ~112 ppm: C7.

-

δ ~21 ppm: C6-Methyl carbon.

-

δ ~10 ppm: C3-Methyl carbon.

Chemical Reactivity

The reactivity of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid is governed by its three main components: the carboxylic acid group, the electron-rich benzofuran ring system, and the two methyl groups.

-

Carboxylic Acid Group:

-

Esterification/Amidation: The carboxylic acid can be readily converted to esters or amides using standard protocols (e.g., Fischer esterification or peptide coupling reagents). This is a critical handle for derivatization in drug discovery to modulate solubility and cell permeability.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, (3,6-dimethyl-1-benzofuran-2-yl)methanol.[1]

-

-

Benzofuran Ring and Methyl Groups:

-

Oxidation: The methyl groups and the benzofuran core are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the methyl groups to further carboxylic acid functionalities.[1]

-

Hydrogenation: Catalytic hydrogenation (e.g., H₂ over Pd/C) can reduce the furan double bond, leading to the corresponding 2,3-dihydrobenzofuran derivative.[1]

-

Electrophilic Substitution: The benzofuran ring is generally reactive towards electrophiles, although the precise regioselectivity would be influenced by the existing substituents.

-

Applications in Drug Development

The benzofuran-2-carboxylic acid scaffold is a validated starting point for the development of potent and selective kinase inhibitors.[5] The discovery of derivatives as highly potent Pim-1 inhibitors demonstrates the utility of the carboxylic acid group in forming key salt-bridge and hydrogen bond interactions within the kinase active site. The methyl groups at the C3 and C6 positions of the title compound can serve to probe specific hydrophobic pockets within a target protein, potentially enhancing binding affinity and selectivity. Researchers developing inhibitors for ATP-binding sites or other targets with defined hydrophobic regions may find this compound to be a valuable building block for library synthesis or fragment-based drug design (FBDD) campaigns.

Conclusion

3,6-Dimethyl-1-benzofuran-2-carboxylic acid is a valuable chemical entity with significant potential for application in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed proposed synthetic protocol based on established chemical transformations, and an analysis of its expected reactivity. While a lack of published experimental spectral data necessitates reliance on predictive models, the information presented herein offers a solid foundation for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.

References

-

LabSolutions. (n.d.). 3,6-Dimethyl-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

-

HDH Chemicals. (n.d.). 3, 6-Dimethyl-1-benzofuran-2-carboxylic acid, 1 gram. Retrieved from [Link]

-

Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. Available from: [Link]

-

Semantic Scholar. (n.d.). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Retrieved from [Link]

-

Wikipedia. (n.d.). Perkin rearrangement. Retrieved from [Link]

-

PubChem. (n.d.). Benzofuran-2-carboxylic acid. Retrieved from [Link]

-

Raffa, D., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865. Available from: [Link]

-

Sarnello, E., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361. Available from: [Link]

-

Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-5. Available from: [Link]

-

Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056. Available from: [Link]

Sources

- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

3,6-Dimethyl-1-benzofuran-2-carboxylic acid CAS number 16820-37-4

An In-depth Technical Guide to 3,6-Dimethyl-1-benzofuran-2-carboxylic acid (CAS: 16820-37-4)

Introduction

3,6-Dimethyl-1-benzofuran-2-carboxylic acid is a substituted heterocyclic compound built upon the benzofuran scaffold. The benzofuran core, a fusion of benzene and furan rings, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Molecules incorporating this scaffold have demonstrated applications as antiarrhythmic, anticancer, antimicrobial, and anti-inflammatory agents.[2][4][5] This guide provides a comprehensive technical overview of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid (DBCA), covering its chemical properties, synthesis, reactivity, and known biological potential, with the aim of equipping researchers in drug discovery and chemical biology with foundational and actionable knowledge. The specific substitution pattern of DBCA—methyl groups at the 3 and 6 positions and a carboxylic acid at the 2-position—offers a unique combination of lipophilicity and a reactive handle for further chemical modification, making it a valuable building block for creating diverse chemical libraries.[6][7]

Physicochemical and Structural Properties

The structural arrangement of DBCA features a planar benzofuran ring system. The methyl groups at positions 3 and 6 are expected to enhance the molecule's lipophilicity, which can influence its membrane permeability and interaction with hydrophobic pockets in biological targets.[6] The carboxylic acid moiety at position 2 is the primary site of chemical reactivity and a key determinant of its acidic character.

| Property | Value | Source |

| CAS Number | 16820-37-4 | [6][7] |

| Molecular Formula | C₁₁H₁₀O₃ | [7] |

| Molecular Weight | 190.19 g/mol | [6] |

| InChI Key | IXBLVHFNRPEBDO-UHFFFAOYSA-N | [6] |

| Description | Substituted benzofuran derivative | [6] |

| Storage | Room temperature | [7] |

Synthesis and Chemical Reactivity

While a specific, dedicated synthesis for 3,6-Dimethyl-1-benzofuran-2-carboxylic acid is not extensively documented in readily available literature, its synthesis can be approached through established methodologies for constructing the benzofuran-2-carboxylic acid core.

Synthetic Pathways

A common and effective strategy involves the cyclization of a substituted phenol precursor. One plausible route begins with a 2-hydroxyacetophenone derivative, which undergoes cyclization and subsequent oxidation.

-

Step 1: Intermediate Formation: Reaction of a corresponding 2-hydroxyacetophenone with an acetylating agent like acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) can form an intermediate ketone.

-

Step 2: Intramolecular Cyclization: This intermediate undergoes intramolecular cyclization upon heating to yield the benzofuran skeleton.[6]

-

Step 3: Oxidation: The acetyl group at the 2-position is then oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) under acidic conditions.[6]

Another powerful method is the Perkin Rearrangement , which provides an efficient route to benzofuran-2-carboxylic acids from 3-bromocoumarins. Microwave-assisted versions of this reaction can dramatically reduce reaction times from hours to minutes.[8]

Caption: Generalized workflow for the synthesis of benzofuran-2-carboxylic acids.

Chemical Reactivity

The reactivity of DBCA is dominated by its carboxylic acid group and the benzofuran ring system.

-

Reduction Reactions: The carboxylic acid can be readily reduced to a primary alcohol (3,6-dimethyl-1-benzofuran-2-methanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF.[6] Catalytic hydrogenation (e.g., H₂/Pd-C) can partially or fully reduce the furan ring, leading to dihydrobenzofuran derivatives.[6]

-

Oxidation Reactions: Under harsh oxidizing conditions (e.g., KMnO₄), the methyl groups on the aromatic ring can be oxidized to form tricarboxylic acid analogs.[6] The benzofuran core itself can be oxidized to quinone-like structures with agents like hydrogen peroxide.[6]

-

Carboxylic Acid Derivatization: The carboxyl group is a versatile handle for synthesizing a wide range of derivatives. It can be converted into amides, esters, and other functional groups, which is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR). The synthesis of amides, for instance, is a key step in creating new chemical entities for screening campaigns.[3]

Pharmacological Profile and Potential Applications

The benzofuran scaffold is a well-established pharmacophore, and derivatives of benzofuran-2-carboxylic acid have shown significant biological activities.[1][2][5]

Diuretic and Saluretic Properties

One of the most promising reported activities for compounds related to DBCA is their function as diuretic and saluretic agents.[6] These compounds promote the excretion of water (diuresis) and sodium (saluresis), which is beneficial for treating conditions like hypertension and edema.[6]

-

Mechanism of Action: The proposed mechanism involves the inhibition of sodium reabsorption within the renal tubules of the kidney. By blocking this reabsorption, more sodium and, consequently, more water are excreted in the urine, helping to reduce blood pressure and fluid retention.[6]

Caption: Proposed mechanism for the diuretic and saluretic effects of DBCA analogues.

Potential Anti-inflammatory, Antimicrobial, and Anticancer Effects

-

Anti-inflammatory: Benzofuran derivatives have been identified as antagonists of the adenosine A2A receptor, which plays a role in modulating inflammation, suggesting potential anti-inflammatory applications for DBCA.[6]

-

Antimicrobial and Anticancer: The broader class of benzofuran derivatives has shown a wide spectrum of antimicrobial and anticancer properties.[1][4][5] The presence of specific functional groups on the benzofuran ring can enhance its ability to disrupt bacterial cell walls or induce apoptosis in cancer cells.[4][6] While the specific activity of DBCA has not been thoroughly investigated, its scaffold suggests it is a promising candidate for screening in these therapeutic areas.

Application as a Chemical Building Block

DBCA is commercially available and listed as a "Protein Degrader Building Block," indicating its utility in the synthesis of more complex molecules like proteolysis-targeting chimeras (PROTACs) or molecular glues.[7] Its structure provides a rigid scaffold with a convenient attachment point (the carboxylic acid) for linking to other molecular fragments.

Key Experimental Protocols

The following protocols are generalized procedures based on established chemical transformations relevant to DBCA and its derivatives.

Protocol 1: Synthesis of a 3,6-Dimethyl-1-benzofuran-2-carboxamide Derivative

This protocol describes the conversion of the carboxylic acid to an amide, a common step in drug discovery to generate compound libraries.

-

Acid Chloride Formation: Suspend 3,6-Dimethyl-1-benzofuran-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).[4]

-

Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). The evolution of gas (CO₂ and CO) will cease.

-

Amidation: In a separate flask, dissolve the desired primary or secondary amine (1.5 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared acid chloride solution to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

Protocol 2: Reduction of the Carboxylic Acid to a Primary Alcohol

This protocol details the reduction of the carboxyl group to an alcohol.

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Addition of Acid: Dissolve 3,6-Dimethyl-1-benzofuran-2-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature or gentle reflux (40-50 °C) for 2-6 hours, monitoring by TLC.

-

Quenching: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Work-up and Purification: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate or THF.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the resulting crude alcohol by flash column chromatography.

Conclusion and Future Directions

3,6-Dimethyl-1-benzofuran-2-carboxylic acid (CAS 16820-37-4) is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structural features—a privileged benzofuran core, lipophilic methyl groups, and a reactive carboxylic acid handle—make it an attractive starting point for the synthesis of novel bioactive molecules. The reported diuretic and saluretic activities of related compounds highlight a clear therapeutic avenue for investigation.

Future research should focus on:

-

Biological Screening: A comprehensive evaluation of DBCA and its derivatives against a wide range of biological targets, including cancer cell lines, microbial strains, and inflammatory pathway components.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the DBCA scaffold, particularly through derivatization of the carboxylic acid, to optimize potency, selectivity, and pharmacokinetic properties.

-

Mechanistic Studies: Elucidation of the precise molecular mechanisms underlying its observed biological activities to guide rational drug design.

As a readily accessible and highly modifiable scaffold, DBCA represents a valuable tool for chemists and pharmacologists aiming to develop next-generation therapeutics.

References

-

MDPI. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361. Retrieved from [Link]

-

Perrone, M. G., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865-2874. Retrieved from [Link]

-

Reddy, T. S., & Kumar, V. P. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2). Retrieved from [Link]

-

Stana, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1564. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. NIH. Retrieved from [Link]

-

Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30519-30537. Retrieved from [Link]

-

Technical Disclosure Commons. (2025). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. Technical Disclosure Commons. Retrieved from [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 19(7), 9557-9566. Retrieved from [Link]

Sources

- 1. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry [mdpi.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid, a substituted benzofuran derivative with potential applications in medicinal chemistry. Given the scarcity of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and foundational chemical principles to offer robust predictions and insights into its structure, reactivity, and biological potential.

Introduction and Overview

3,6-Dimethyl-1-benzofuran-2-carboxylic acid belongs to the benzofuran class of heterocyclic compounds, which are prominent scaffolds in numerous natural products and synthetic pharmaceuticals.[1] The benzofuran core is associated with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid, featuring methyl groups at the 3- and 6-positions and a carboxylic acid at the 2-position, likely confers a unique combination of lipophilicity and electronic properties that may influence its pharmacokinetic profile and molecular interactions.[2] This guide will delve into the molecular architecture, spectroscopic signatures, synthetic pathways, and potential biological relevance of this compound.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid are summarized below. While some properties are sourced from chemical suppliers, others are predicted based on its structure, providing a baseline for experimental design.

Table 1: Physicochemical Properties of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | [3] |

| Molecular Weight | 190.2 g/mol | [3] |

| CAS Number | 16820-37-4 | [2][3] |

| Appearance | Light brown to brown solid (predicted) | ChemicalBook |

| Melting Point | 220 °C (decomposition) | ChemicalBook |

| Boiling Point (Predicted) | 342.6 ± 37.0 °C | ChemicalBook |

| Density (Predicted) | 1.256 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 2.98 ± 0.30 | ChemicalBook |

| InChI Key | IXBLVHFNRPEBDO-UHFFFAOYSA-N | [2] |

The molecular structure consists of a planar benzofuran ring system. The methyl group at position 3 and the carboxylic acid at position 2 are situated on the furan portion of the bicycle, while the second methyl group is attached to the benzene ring at position 6. The methyl groups are expected to increase the molecule's lipophilicity, potentially enhancing its ability to cross biological membranes. The carboxylic acid moiety is the primary site of acidity and a key functional group for forming salts, esters, and amides, as well as engaging in hydrogen bonding interactions with biological targets.

Spectroscopic Characterization (Predicted)

Direct experimental spectra for 3,6-Dimethyl-1-benzofuran-2-carboxylic acid are not widely available in the public domain. However, based on the known spectroscopic data of the parent compound, benzofuran-2-carboxylic acid, and other substituted benzofurans, a detailed prediction of its spectral characteristics can be made.[4][5]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and may be exchangeable with D₂O.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -COOH | > 10.0 | br s | Broad singlet, exchangeable with D₂O. |

| Ar-H (H4, H5, H7) | 7.0 - 7.8 | m | Complex multiplet in the aromatic region. The exact shifts and couplings will depend on the electronic effects of the methyl and carboxyl groups. |

| 3-CH₃ | ~2.5 | s | Singlet, deshielded by the adjacent carboxylic acid and the furan ring. |

| 6-CH₃ | ~2.4 | s | Singlet, in the typical range for an aromatic methyl group. |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will be characterized by signals for the carbonyl carbon, the aromatic and heterocyclic carbons, and the two methyl carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes | |---|---|---|---| | C=O | 160-170 | Carboxylic acid carbonyl. | | Aromatic/Heterocyclic C | 110-155 | A series of signals corresponding to the carbons of the benzofuran ring system. Quaternary carbons will have lower intensities. | | 3-CH₃ | ~10-15 | Methyl group on the furan ring. | | 6-CH₃ | ~20-25 | Methyl group on the benzene ring. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group and the aromatic system.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad | Very characteristic broad absorption due to hydrogen bonding. |

| C=O stretch (carboxylic acid) | 1680-1710 | Strong | Conjugated carboxylic acid carbonyl stretch. |

| C=C stretch (aromatic) | 1500-1600 | Medium-Strong | Multiple bands are expected. |

| C-O stretch (carboxylic acid & furan) | 1210-1320 | Strong | Stretching vibrations of the C-O bonds. |

| C-H stretch (aromatic & methyl) | 2850-3100 | Medium-Weak |

Mass Spectrometry (Predicted)

In mass spectrometry using electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 190. The fragmentation pattern will likely involve the loss of the carboxylic acid group and other characteristic cleavages.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment | Notes |

| 190 | [C₁₁H₁₀O₃]⁺ | Molecular ion peak. |

| 175 | [M - CH₃]⁺ | Loss of a methyl group. |

| 145 | [M - COOH]⁺ | Loss of the carboxylic acid group (decarboxylation). |

| 117 | [M - COOH - CO]⁺ | Subsequent loss of carbon monoxide from the decarboxylated fragment. |

Synthesis and Reactivity

While a specific, optimized synthesis for 3,6-Dimethyl-1-benzofuran-2-carboxylic acid is not readily found in peer-reviewed literature, a reliable synthetic route can be proposed based on established methods for analogous compounds.[2][6] A common and effective approach involves the cyclization of a substituted phenol, followed by functional group manipulation.

Proposed Synthetic Pathway

A plausible synthetic route starts from 4-methylphenol and proceeds through a Friedel-Crafts acylation, followed by cyclization and subsequent oxidation.

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Mechanistic Landscape of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid: A Guide for Drug Discovery Professionals

An In-depth Technical Guide

Introduction

The benzofuran scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1][2][3] Natural and synthetic benzofuran derivatives have demonstrated therapeutic potential as antiviral, antioxidant, anti-inflammatory, antimicrobial, and antitumor agents.[1][2] Within this important class, benzofuran-2-carboxylic acids have emerged as a particularly fruitful starting point for the development of targeted inhibitors.

This technical guide focuses on 3,6-Dimethyl-1-benzofuran-2-carboxylic acid (CAS 16820-37-4), a specific derivative whose mechanism of action is not yet fully elucidated.[4][5] Based on extensive research into structurally related analogs, this document will explore the most probable molecular mechanisms, provide a rationale for experimental design, and detail robust protocols for researchers aiming to characterize its biological function. The core structure, featuring a carboxylic acid at the 2-position and methyl groups enhancing lipophilicity, suggests potential interactions with well-defined enzymatic or receptor binding pockets.[6] We will proceed by examining the most promising biological targets identified for the benzofuran-2-carboxylic acid pharmacophore: protein kinases and protein tyrosine phosphatases.

Part 1: Plausible Molecular Targets and Mechanisms of Action

Based on structure-activity relationship (SAR) studies of analogous compounds, two primary mechanisms of action are proposed for 3,6-Dimethyl-1-benzofuran-2-carboxylic acid: inhibition of proto-oncogene kinases (e.g., Pim-1) and inhibition of lymphoid-tyrosine phosphatase (LYP).

Hypothesis A: Inhibition of Pim-1 Kinase

The Pim family of serine/threonine kinases (Pim-1, Pim-2, Pim-3) are key regulators of cell survival, proliferation, and apoptosis. Overexpressed in many hematological and solid tumors, they are significant targets for cancer therapy. Several novel benzofuran-2-carboxylic acids have been identified as potent and selective Pim-1 inhibitors.[7]

Molecular Rationale: The inhibitory action is rooted in the ability of the benzofuran-2-carboxylic acid scaffold to form critical interactions within the ATP-binding pocket of the kinase. X-ray crystallography of related inhibitors bound to Pim-1 reveals that the carboxylic acid group forms a salt bridge with a conserved lysine residue and engages in hydrogen bonding with the kinase hinge region.[7] The dimethyl substitution at positions 3 and 6 on the benzofuran ring likely contributes to favorable hydrophobic interactions within the active site, potentially enhancing binding affinity and selectivity.

Proposed Signaling Pathway: Inhibition of Pim-1 by 3,6-Dimethyl-1-benzofuran-2-carboxylic acid would block the phosphorylation of downstream targets like the pro-apoptotic protein BAD, thereby preventing its inactivation and promoting apoptosis in cancer cells.

Caption: Proposed inhibitory action on the Pim-1 signaling pathway.

Hypothesis B: Inhibition of Lymphoid-Tyrosine Phosphatase (LYP)

Lymphoid-tyrosine phosphatase (LYP), also known as PTPN22, is a critical negative regulator of T-cell receptor (TCR) signaling.[8] Its inhibition can enhance T-cell activation, making it a promising target for cancer immunotherapy. The benzofuran-2-carboxylic acid moiety has been successfully identified as a potent phosphotyrosine (pTyr) mimic, enabling it to bind to the active site of LYP and block its function.[8]

Molecular Rationale: The carboxylic acid group of the benzofuran scaffold is hypothesized to mimic the phosphate group of pTyr, anchoring the molecule in the catalytic site of LYP through hydrogen bonding. The planar benzofuran ring occupies the adjacent hydrophobic pocket typically filled by the phenyl ring of tyrosine. The 3,6-dimethyl substitutions could further optimize van der Waals contacts within this pocket, improving inhibitory potency.

Proposed Signaling Pathway: By inhibiting LYP, 3,6-Dimethyl-1-benzofuran-2-carboxylic acid would prevent the dephosphorylation of key TCR signaling kinases like Lck and ZAP-70, leading to sustained signaling, enhanced T-cell activation, and a more robust anti-tumor immune response.[8]

Caption: Proposed inhibitory action on the LYP-mediated TCR signaling pathway.

Part 2: Experimental Validation Workflow

A multi-stage approach is required to systematically test these hypotheses. The workflow should progress from initial biochemical assays to cell-based functional assays and finally to biophysical confirmation of direct binding.

Caption: A staged workflow for validating the mechanism of action.

Part 3: Detailed Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (Pim-1)

Objective: To determine the IC50 value of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid against human recombinant Pim-1 kinase.

Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of the purified target protein. A luminescence-based assay is chosen for its high sensitivity and wide dynamic range.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid in 100% DMSO.

-

Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare recombinant human Pim-1 kinase and a suitable peptide substrate (e.g., BAD peptide) in assay buffer.

-

Prepare ATP solution at a concentration equal to its Km for Pim-1.

-

-

Assay Execution (384-well plate format):

-

Add 5 µL of the compound dilution to each well.

-

Add 10 µL of the Pim-1 kinase/peptide substrate mixture and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution. Incubate for 60 minutes at 30°C.

-

Stop the reaction and quantify the remaining ATP by adding 25 µL of a commercial luminescence-based kinase assay reagent (e.g., Kinase-Glo®).

-

Incubate for 10 minutes in the dark.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: Cell-Based T-Cell Activation Assay

Objective: To assess the effect of the compound on TCR signaling in a cellular context.

Causality: This protocol validates the biochemical findings in a more biologically relevant system. Jurkat cells, an immortalized T-lymphocyte line, are stimulated to activate the TCR pathway. An increase in the activation marker (e.g., IL-2 production) in the presence of the compound would support the LYP inhibition hypothesis.

Methodology:

-

Cell Culture:

-

Culture Jurkat E6.1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

-

Compound Treatment and Stimulation:

-

Plate Jurkat cells at a density of 2 x 10^5 cells/well in a 96-well plate.

-

Treat cells with various concentrations of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid (or DMSO vehicle control) for 2 hours.

-

Stimulate the cells by adding anti-CD3 and anti-CD28 antibodies (1 µg/mL each) to activate the TCR pathway.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Endpoint Measurement (ELISA for IL-2):

-

Centrifuge the plate and collect the supernatant.

-

Quantify the concentration of secreted Interleukin-2 (IL-2) in the supernatant using a standard human IL-2 ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve for IL-2.

-

Calculate the IL-2 concentration for each treatment condition.

-

Plot the IL-2 concentration versus compound concentration to determine the dose-dependent effect on T-cell activation.

-

Part 4: Data Summary and Interpretation

To provide context for potential results, the table below summarizes reported inhibitory activities for various benzofuran-2-carboxylic acid derivatives against their respective targets.

| Compound Class | Target | Reported Activity (Ki or IC50) | Reference |

| Substituted Benzofuran-2-Carboxylic Acid | Pim-1 Kinase | Potent Inhibition (Specific values proprietary) | [7] |

| Substituted Benzofuran-2-Carboxylic Acid | LYP | Ki = 0.93 µM (for derivative D34) | [8] |

| 3-Phenyl-Benzofuran-2-Carboxylic Acid | ClC-K Channels | Potent Inhibition | [9] |

| 3-Substituted-Benzofuran-2-Carboxylic Ester | Ischemic Cell Death | EC50 = 0.532 µM (for derivative 10) | [10] |

This table is illustrative and compiles data from related but structurally distinct compounds to establish a benchmark for the expected potency range.

Conclusion

3,6-Dimethyl-1-benzofuran-2-carboxylic acid represents a promising chemical entity for targeted therapy. The structural precedent set by analogous compounds strongly suggests its mechanism of action likely involves the inhibition of critical cellular enzymes such as Pim-1 kinase or lymphoid-tyrosine phosphatase. The experimental framework provided in this guide offers a clear and logical path to rigorously test these hypotheses, from initial biochemical screening to cellular validation. Successful characterization of its molecular target and mechanism will be a crucial step in advancing this compound through the drug development pipeline.

References

-

Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives . MDPI. Available at: [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents . PMC. Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives . Royal Society of Chemistry. Available at: [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones . National Institutes of Health. Available at: [Link]

-

Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors . PubMed. Available at: [Link]

-

Enantiopure Benzofuran-2-carboxamides of 1-Aryltetrahydro-β-carbolines Are Potent Antimalarials In Vitro . PubMed. Available at: [Link]

-

In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors . MDPI. Available at: [Link]

-

Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy . PubMed. Available at: [Link]

-

The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors . PubMed. Available at: [Link]

-

Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity . ResearchGate. Available at: [Link]

-

Design, Synthesis, In vitro and In silico Studies of 2, 3-diaryl Benzofuran Derivatives as Antitubercular agents . ResearchGate. Available at: [Link]

-

In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration . MDPI. Available at: [Link]

-

Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization . PubMed Central. Available at: [Link]

-

CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS . HETEROCYCLES. Available at: [Link]

-

Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives . ResearchGate. Available at: [Link]

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of 3,6-Dimethyl-1-benzofuran-2-carboxylic Acid Derivatives

Foreword

The benzofuran scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic system found in numerous natural products and synthetic drugs.[1][2][3] Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[3][4] This guide focuses specifically on derivatives of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid, a compound distinguished by its unique substitution pattern. We will delve into the synthesis, mechanisms of action, and therapeutic potential of this chemical family, providing researchers and drug development professionals with a comprehensive technical resource grounded in experimental evidence.

Synthetic Pathways to the Benzofuran Core

The strategic synthesis of the 3,6-Dimethyl-1-benzofuran-2-carboxylic acid core is critical for generating derivatives for biological screening. A prevalent and effective method involves a two-step sequence of Friedel-Crafts acylation followed by an intramolecular cyclization.

A common synthetic approach begins with a substituted phenol, such as 3,6-dimethylphenol, which undergoes Friedel-Crafts acylation. This reaction introduces an acetyl group, typically at the 2-position, to form an intermediate ketone. This step is usually catalyzed by a Lewis acid like aluminum chloride (AlCl₃). The subsequent intramolecular cyclization of the ketone intermediate, often induced by heating, leads to the formation of the core benzofuran skeleton.[5] The final step involves the oxidation of the acetyl group to the desired carboxylic acid functionality, which can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) under acidic conditions.[5]

Alternative modern strategies, such as Palladium(II)-mediated C-H activation, offer more direct routes. These methods can utilize directing groups, like 8-aminoquinoline, to precisely install functional groups at specific positions on the benzofuran ring, providing a modular approach to creating diverse derivatives.[2][5]

Caption: General workflow for the synthesis of the target benzofuran core.

Experimental Protocol: Representative Synthesis

This protocol outlines a generalized procedure for synthesizing the core compound, which can be adapted for various derivatives.

-

Acylation: To a stirred solution of a 3,6-dimethylphenol derivative in a suitable anhydrous solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃, 1.1 equivalents) portion-wise at 0°C.

-

Add acetyl chloride (1.1 equivalents) dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Cyclization & Oxidation: Dissolve the crude acetophenone intermediate in an appropriate solvent mixture (e.g., acetone/water).

-

Add potassium permanganate (KMnO₄, ~2-3 equivalents) portion-wise, maintaining the temperature below 30°C. The reaction is exothermic.

-

Stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium bisulfite until the purple color disappears.

-

Acidify the mixture with HCl (1M) and extract the product with ethyl acetate.

-

Purification: Purify the crude carboxylic acid product by recrystallization or column chromatography on silica gel to yield the final compound.

Biological Activities and Mechanisms of Action

Derivatives of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid are being explored for a range of therapeutic applications, primarily due to their antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Benzofuran derivatives are recognized for their potent activity against a wide spectrum of microbial pathogens, including bacteria and fungi.[1][6][7] The mechanism of action is often attributed to the molecule's ability to disrupt microbial cell wall integrity or inhibit essential enzymes necessary for pathogen survival.[5] The lipophilicity conferred by the methyl groups on the benzofuran ring can enhance penetration through bacterial cell membranes.

While specific data for 3,6-dimethyl derivatives is emerging, studies on related benzofurans show that substitutions on the core structure are crucial for activity. For instance, the introduction of disulfide moieties or halogens can significantly enhance antibacterial efficacy.[8][9]

| Compound Class | Target Organism | Activity (EC₅₀ / MIC) | Reference |

| Benzofuran-disulfide hybrid (V40) | Xanthomonas oryzae pv. oryzae (Xoo) | 0.28 µg/mL | [8] |

| Benzofuran-disulfide hybrid (V40) | Xanthomonas oryzae pv. oryzicola (Xoc) | 0.56 µg/mL | [8] |

| Benzofuran Ketoxime (7d) | Staphylococcus aureus ATCC 6538 | Most active of series | [7] |

| Benzofuran Ketoxime (9b) | Escherichia coli ATCC 25922 | Most active of series | [10] |

Table 1: Representative antimicrobial activities of various benzofuran derivatives.

Experimental Protocol: Agar Well Diffusion Assay

This method provides a robust system for screening the antibacterial activity of synthesized compounds.

-

Media Preparation: Prepare Mueller-Hinton Agar according to the manufacturer's instructions and sterilize by autoclaving at 121°C for 15 minutes.[1]

-

Inoculation: Pour the sterile agar into petri dishes and allow it to solidify. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and evenly spread it over the agar surface using a sterile swab.

-

Well Preparation: Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

-

Compound Application: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 50-100 µL) of each compound solution into the wells. Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent as a negative control.[1]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger zone indicates greater antibacterial activity.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory potential by modulating critical signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][11][12] These pathways regulate the expression of numerous pro-inflammatory mediators, including nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β).[4][12]

Studies on heterocyclic/benzofuran hybrids show that they can significantly inhibit the phosphorylation of key proteins in these cascades, such as IKKα/β, IκBα, p65, ERK, JNK, and p38, in a dose-dependent manner.[4][12] This action effectively suppresses the downstream production of inflammatory molecules, thereby reducing the inflammatory response.

Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.

| Compound | Target | Activity (IC₅₀) | Reference |

| Benzofuran-piperazine hybrid (5d) | NO Generation (RAW 264.7 cells) | 52.23 ± 0.97 µM | [12] |

| Fluorinated benzofuran | Interleukin-6 (IL-6) | 1.2 to 9.04 µM | [13] |

| Fluorinated benzofuran | Nitric Oxide (NO) | 2.4 to 5.2 µM | [13] |

Table 2: Anti-inflammatory activity of selected benzofuran derivatives.

Anticancer Activity

The benzofuran scaffold is a promising platform for the development of novel anticancer agents.[3][9][14] Derivatives have shown efficacy against various human cancer cell lines, including leukemia, cervical carcinoma, and breast cancer.[9][15][16] The anticancer mechanism is often multifactorial, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of pathways crucial for tumor survival, such as the hypoxia-inducible factor (HIF-1) pathway.[14]

Structure-activity relationship (SAR) studies indicate that the presence and position of substituents dramatically influence cytotoxic activity. For example, the addition of halogen atoms like bromine to the benzofuran system has been shown to significantly increase cytotoxicity against cancer cells while maintaining selectivity over normal cells.[9][14][15]

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

| Brominated Benzofuran (Compound 1) | K562 (Leukemia) | 5 µM | [14] |

| Brominated Benzofuran (Compound 1) | HL60 (Leukemia) | 0.1 µM | [14] |

| Benzofuran-Carboxylic Acid (9e) | MDA-MB-231 (Breast Cancer) | 2.52 ± 0.39 µM | [16] |

| Benzofuran-Carboxamide (32) | A2780 (Ovarian Cancer) | 12 µM | [3] |

Table 3: Cytotoxic activity of various benzofuran derivatives against cancer cell lines.

Caption: Induction of apoptosis via inhibition of anti-apoptotic proteins.

Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, serving as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, K562) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized benzofuran derivatives (typically in a serial dilution) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The 3,6-Dimethyl-1-benzofuran-2-carboxylic acid framework represents a versatile and highly promising scaffold in drug discovery. The inherent biological activities of the benzofuran core, modulated by the specific methyl and carboxylic acid substitutions, provide a solid foundation for developing potent antimicrobial, anti-inflammatory, and anticancer agents. The synthetic accessibility of this core allows for extensive derivatization, enabling fine-tuning of its pharmacological profile through structure-activity relationship studies.

Future research should focus on expanding the library of derivatives, exploring modifications of the carboxylic acid group to amides and esters, and introducing other functional groups to enhance potency and selectivity. In vivo studies in relevant animal models are the logical next step to validate the therapeutic potential of the most promising lead compounds identified through in vitro screening.

References

- International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity.

- Research Article. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.

- PubMed. (n.d.). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives.

- BenchChem. (n.d.). Unveiling the Anti-Inflammatory Mechanism of Benzofuran Derivatives: A Comparative Analysis.

- ResearchGate. (n.d.). (PDF) Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2.

- ACS Publications. (2024, April 25). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry.

- PubMed. (2023, February 10). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. International Journal of Molecular Sciences.

- MDPI. (n.d.). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents.

- BenchChem. (n.d.). 3,6-Dimethyl-1-benzofuran-2-carboxylic acid | 16820-37-4.

- PubMed Central. (2023, June 20). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.

- International Journal of Basic & Clinical Pharmacology. (n.d.). A study of anti-inflammatory activity of the benzofuran compound.

- PubMed Central. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.

- HETEROCYCLES. (2010, November 9). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES.

- Unknown Source. (2015, May 1).

- ResearchGate. (n.d.). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.

- ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.

- NIH. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives.

- PubMed Central. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.

- PubMed. (2010, November 15). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters. Bioorganic & Medicinal Chemistry Letters.

- FLORE. (2020, March 18). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer.

- RSC Publishing. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives.

- MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction.

- Oakwood Chemical. (n.d.). 3, 6-Dimethyl-1-benzofuran-2-carboxylic acid, 1 gram.

- PubMed Central. (n.d.). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents.

- MDPI. (2024, March 22). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives.

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 7. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. flore.unifi.it [flore.unifi.it]

An In-depth Technical Guide to the Solubility and Stability of 3,6-Dimethyl-1-benzofuran-2-carboxylic Acid

Foreword: Navigating the Physicochemical Landscape of a Niche Benzofuran Derivative

To the researchers, scientists, and drug development professionals delving into the potential of novel chemical entities, this guide offers a comprehensive exploration of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid (CAS No. 16820-37-4). While this specific substituted benzofuran is not extensively characterized in publicly available literature, its structural motifs—a benzofuran core, a carboxylic acid group, and lipophilic methyl substituents—provide a strong foundation for predicting its physicochemical behavior.[1]

This document is structured not as a static data sheet, but as a dynamic guide. It synthesizes known properties of the title compound with established principles of medicinal chemistry and analytical science. Where specific experimental data for 3,6-Dimethyl-1-benzofuran-2-carboxylic acid is unavailable, we will draw upon data from structurally analogous compounds, such as Benzofuran-2-carboxylic acid, to provide reasoned estimations. Crucially, this guide provides detailed, field-proven protocols for determining the precise solubility and stability profiles of this molecule, empowering you to generate the critical data needed for your research and development programs. Our narrative emphasizes the "why" behind each experimental choice, ensuring a deep, causal understanding of the methodologies presented.

Molecular Profile and Physicochemical Properties

3,6-Dimethyl-1-benzofuran-2-carboxylic acid is a member of the benzofuran class of heterocyclic compounds, which are prevalent in numerous biologically active natural products and synthetic molecules.[2] The core structure is a bicyclic system consisting of a fused benzene and furan ring. The carboxylic acid at the 2-position and methyl groups at the 3- and 6-positions are key determinants of its properties.

| Property | Value / Predicted Behavior | Source / Rationale |

| CAS Number | 16820-37-4 | [1][3] |

| Molecular Formula | C₁₁H₁₀O₃ | [3] |

| Molecular Weight | 190.19 g/mol | [1] |

| Appearance | Light brown to brown solid | [4] |

| Melting Point | 220 °C (with decomposition) | [4] |

| pKa (Predicted) | 2.98 ± 0.30 | [4] |

| Lipophilicity | The methyl substituents are expected to enhance lipophilicity compared to the parent benzofuran-2-carboxylic acid, potentially influencing bioavailability and molecular interactions.[1] | Structural analysis |

| Storage | Store at room temperature. | [3] |

| Shelf Life | A supplier reports a shelf life of 1095 days, suggesting good stability under standard storage conditions.[5] | Supplier Data |

Solubility Profile: A Predictive and Experimental Approach

Predicted Solubility Behavior

-

Aqueous Solubility: As a carboxylic acid with a predicted pKa of ~2.98, its aqueous solubility is expected to be highly pH-dependent.[4] At pH values significantly below its pKa, the molecule will be in its neutral, protonated form, exhibiting low aqueous solubility due to the lipophilic benzofuran core and methyl groups. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt.[6]

-

Organic Solubility: Based on data for the parent compound, Benzofuran-2-carboxylic acid, we can anticipate that 3,6-Dimethyl-1-benzofuran-2-carboxylic acid will be soluble in polar organic solvents like methanol, ethanol, and acetone.[7] The enhanced lipophilicity from the two methyl groups may also confer solubility in less polar solvents like dichloromethane and ethyl acetate.

Experimental Protocol for Solubility Determination

This protocol outlines the equilibrium shake-flask method, a gold-standard technique for determining thermodynamic solubility.

Objective: To quantitatively determine the solubility of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid in a range of relevant aqueous and organic solvents.

Materials:

-

3,6-Dimethyl-1-benzofuran-2-carboxylic acid

-

Solvents: Purified Water, 0.1 M HCl (pH 1), Phosphate Buffer (pH 7.4), Bicarbonate Buffer (pH 9.0), Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Acetonitrile, Ethyl Acetate.

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

-

Orbital shaker with temperature control.

-

Centrifuge.

-

Calibrated pH meter.

-

Analytical balance.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the compound to vials containing a known volume of each test solvent. The excess should be sufficient to ensure undissolved solid remains at equilibrium.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-point study can be conducted to determine the time required to reach a solubility plateau.

-

-

Sample Processing:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant.

-

-

Quantification:

-

Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC method.

-

Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

-

Construct a calibration curve using standards of known concentration to accurately quantify the solubility.

-

Data Presentation:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| 0.1 M HCl (pH 1.0) | 25 | Experimental Data | Calculated Data |

| Phosphate Buffer (pH 7.4) | 25 | Experimental Data | Calculated Data |

| Bicarbonate Buffer (pH 9.0) | 25 | Experimental Data | Calculated Data |

| Methanol | 25 | Experimental Data | Calculated Data |

| Ethanol | 25 | Experimental Data | Calculated Data |

| DMSO | 25 | Experimental Data | Calculated Data |

Stability Profile and Degradation Pathways

Stability testing is a critical component of drug development, ensuring that a drug substance maintains its quality, purity, and potency over time.[8] Forced degradation (stress testing) studies are essential for identifying likely degradation products and establishing stability-indicating analytical methods.[9]

Predicted Degradation Pathways

Based on the structure of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid, the following degradation pathways are plausible:

-

Oxidative Degradation: The electron-rich benzofuran ring and the benzylic-like methyl groups are susceptible to oxidation.[1] Strong oxidizing agents (e.g., hydrogen peroxide) could lead to the formation of quinone-like structures from the benzofuran core or oxidize the methyl groups to carboxylic acids.[1]

-

Hydrolytic Degradation: While the benzofuran ring itself is generally stable to hydrolysis, extreme pH conditions could potentially facilitate ring-opening, although this is less common than for other heterocyclic systems. The primary influence of pH will be on the ionization state, which can affect susceptibility to other degradation mechanisms.

-

Photodegradation: Aromatic systems like benzofuran can absorb UV radiation, leading to photolytic degradation. The specific pathways are difficult to predict without experimental data but could involve radical-mediated reactions or rearrangements.

-

Thermal Degradation: The reported melting point of 220 °C with decomposition indicates that the molecule is susceptible to degradation at elevated temperatures.[4] Decarboxylation (loss of CO₂) is a common thermal degradation pathway for carboxylic acids.

Experimental Workflow for Forced Degradation Studies

This workflow is designed in accordance with ICH Q1A(R2) and Q1B guidelines to systematically evaluate the stability of the compound under various stress conditions.[7][10]

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stability Testing

Objective: To identify potential degradants and understand the degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress.

General Procedure:

-

Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

For each condition, include a control sample (stored at 5°C, protected from light) and a blank (solvent subjected to the same stress).

-

Target approximately 5-20% degradation. If significant degradation is observed early, the stress duration should be reduced.[8]

1. Hydrolytic Stability:

-

Acidic: Mix the drug solution with 0.1 M HCl. Heat at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Basic: Mix the drug solution with 0.1 M NaOH. Keep at room temperature or gently heat (e.g., 40°C). Basic hydrolysis is often faster than acidic.[8]

-

Neutral: Reflux the drug solution in water.

-

Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (e.g., with an equimolar amount of base or acid), and analyze by HPLC.

2. Oxidative Stability:

-

Mix the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store at room temperature and protect from light.

-

Analyze samples at appropriate time intervals.

3. Thermal Stability:

-

Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

-

At specified time points, dissolve a known weight of the stressed solid and analyze by HPLC.

-

Differential Scanning Calorimetry (DSC): To gain more precise data, a DSC analysis can be performed. This involves heating a small sample at a constant rate to measure the heat flow, which reveals the melting point and the onset of thermal decomposition.[11][12]

4. Photostability:

-

Expose the solid compound and a solution of the compound to a light source that provides a specified illumination (not less than 1.2 million lux hours) and near UV energy (not less than 200 watt hours/square meter).[7]

-

A dark control sample, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.

-

Analyze samples after exposure.

Analytical Method and Data Interpretation

A stability-indicating HPLC method is crucial. This method must be able to separate the intact drug from all process impurities and degradation products.

Caption: Validation of a Stability-Indicating HPLC Method.

Data Interpretation:

-

Specificity: The chromatograms from the stressed samples should show well-resolved peaks for the parent compound and all degradants. Peak purity analysis using a photodiode array (PDA) detector is essential.

-

Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100%, indicating that all major degradants are detected.

-

Degradant Identification: For significant degradation products, structural elucidation using techniques like LC-MS/MS and, if necessary, isolation and NMR spectroscopy, is required.

Conclusion and Recommendations

3,6-Dimethyl-1-benzofuran-2-carboxylic acid is a compound with potential, but its fundamental physicochemical properties require thorough experimental characterization. This guide provides a robust framework for such an investigation. Based on its structure, researchers should anticipate pH-dependent aqueous solubility and potential degradation via oxidation of the methyl groups and benzofuran ring.